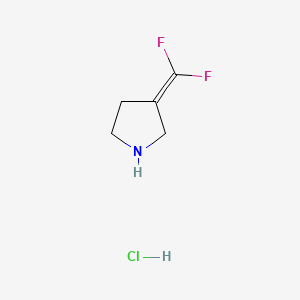![molecular formula C18H37N5 B13482913 N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine](/img/structure/B13482913.png)
N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine is a complex organic compound with a molecular weight of 323.53 g/mol. This compound is characterized by its unique structure, which includes a piperazine ring and two cyclohexane rings, one of which is substituted with an amino group. It is primarily used in advanced research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethanolamine under high-temperature conditions.
Cyclohexane Ring Substitution: The cyclohexane ring is then introduced through a substitution reaction involving cyclohexylamine and a suitable halogenated cyclohexane derivative.
Final Coupling: The final step involves coupling the piperazine and cyclohexane derivatives under controlled conditions, often using a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Applications De Recherche Scientifique
N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine: Similar in structure but with different substituents.
This compound: Another similar compound with variations in the cyclohexane ring.
Uniqueness
This compound stands out due to its unique combination of a piperazine ring and two cyclohexane rings, which imparts distinct chemical properties. This structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C18H37N5 |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
4-N-[2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C18H37N5/c19-15-1-5-17(6-2-15)21-9-10-22-11-13-23(14-12-22)18-7-3-16(20)4-8-18/h15-18,21H,1-14,19-20H2 |
Clé InChI |
KQYQRFNBSMRFOK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NCCN2CCN(CC2)C3CCC(CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


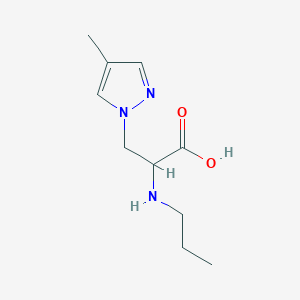
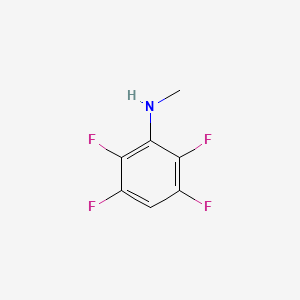
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
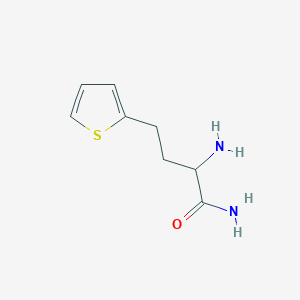
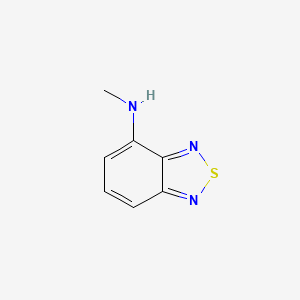
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)
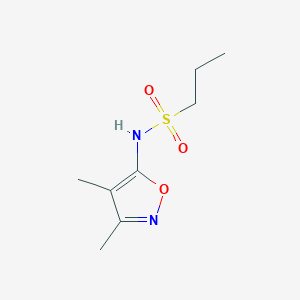

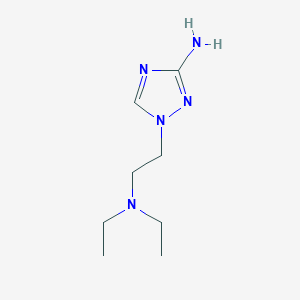

![2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)
